![molecular formula C21H24N2O B2711249 4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide CAS No. 689263-93-2](/img/structure/B2711249.png)
4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance in natural products and drugs . Various methods have been developed for the synthesis of indole derivatives .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a heterocyclic system, which plays a main role in cell biology .Chemical Reactions Analysis
Indole derivatives show various biologically vital properties . They are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. For example, tert-butyl N- [2- (4-hydroxy-1H-indol-3-yl)ethyl]carbamate, a similar compound, is a solid at room temperature .Applications De Recherche Scientifique
Biological Potential of Indole Derivatives
Specific Scientific Field
Pharmaceutical Sciences
Summary of the Application
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Methods of Application or Experimental Procedures
The synthesis of indole derivatives typically involves electrophilic substitution due to the excessive π-electrons delocalization . Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
Results or Outcomes
Indole derivatives have been found to have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Antiviral Activity of Indole Derivatives
Summary of the Application
Indole derivatives have been reported to possess antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Methods of Application or Experimental Procedures
The derivatives were synthesized and tested against various viruses .
Results or Outcomes
In all tested compounds, one compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Anti-inflammatory Activity of Indole Derivatives
Summary of the Application
Indole derivatives have been reported to possess anti-inflammatory activities . For example, chalcones of indole were tested against carrageenan-induced edema in albino rats .
Methods of Application or Experimental Procedures
The derivatives were synthesized and tested in animal models .
Results or Outcomes
The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4, 5-dihydro-1H-pyrazol-5-yl) phenol .
Antimalarial Activity of Indole Derivatives
Summary of the Application
Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial activity .
Methods of Application or Experimental Procedures
The derivatives were synthesized and tested against various strains of malaria .
Results or Outcomes
One compound showed significant inhibitory activity against malaria with an IC50 value of 7.53 μmol/L .
Antidepressant Activity of Indole Derivatives
Summary of the Application
Indole derivatives have been reported to possess antidepressant activities .
Results or Outcomes
Several compounds showed promising results in reducing depressive symptoms in animal models .
Antileishmanial Activity of Indole Derivatives
Summary of the Application
Indole derivatives have been reported to possess antileishmanial activities .
Methods of Application or Experimental Procedures
The derivatives were synthesized and tested against various strains of Leishmania .
Results or Outcomes
Several compounds showed significant inhibitory activity against Leishmania .
Safety And Hazards
Safety and hazards associated with indole derivatives can also vary. For instance, tert-butyl N- [2- (4-hydroxy-1H-indol-3-yl)ethyl]carbamate has hazard statements H302,H315,H319,H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-indol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-21(2,3)18-10-8-17(9-11-18)20(24)22-13-15-23-14-12-16-6-4-5-7-19(16)23/h4-12,14H,13,15H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUIPTJVKYTKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2711168.png)
![1-(4-Fluorophenyl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2711169.png)
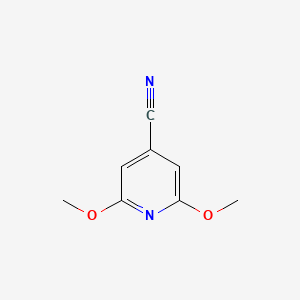
![5-(Benzylsulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2711177.png)
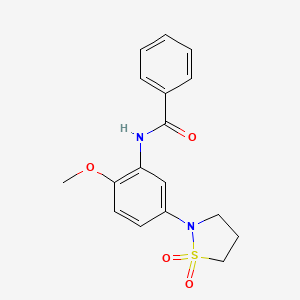
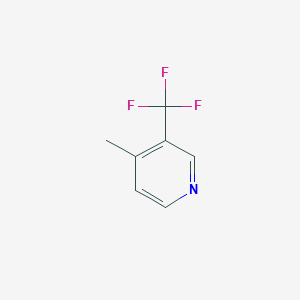
![3-[(2-Ethyloxan-4-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2711181.png)
![6,8-Difluoro-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2711182.png)
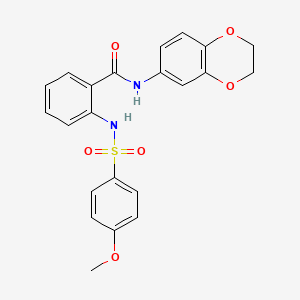
![2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2711184.png)
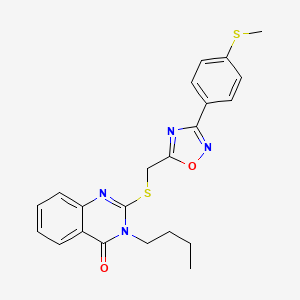
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-bromophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2711187.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/no-structure.png)